
Ciproquazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
西普罗酮的制备涉及通常包括使用各种试剂和溶剂的合成路线。一种常见的方法包括在受控条件下使特定起始原料反应,以产生所需的产物。 西普罗酮的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .
化学反应分析
西普罗酮经历了几种类型的化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂 .
科学研究应用
Antimicrobial Properties
Ciproquazone exhibits broad-spectrum antimicrobial activity, particularly against various bacterial strains. Its effectiveness has been demonstrated in treating infections caused by multi-resistant pathogens, making it a valuable option in anti-infective therapy.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | 0.5 |
Staphylococcus aureus | 1.0 |
Pseudomonas aeruginosa | 2.0 |
This compound's ability to penetrate tissues effectively enhances its therapeutic prospects for treating urinary tract infections and respiratory tract infections, where it has shown significant clinical efficacy .
Cancer Research Applications
Recent studies have explored the potential of this compound as an anticancer agent. Research indicates that it may inhibit the growth of various cancer cell lines, including prostate and bladder cancer cells.
Case Study 1: Prostate Cancer Cell Lines
In vitro studies have shown that this compound induces apoptosis in prostate cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial injury. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent for prostate cancer management .
Table 2: Effects on Prostate Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
LNCaP | 10 | Apoptosis induction |
PC-3 | 15 | Cell cycle arrest |
Cytoprotective Effects
This compound has shown cytoprotective effects in various models, particularly in mitigating damage caused by non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate that it can reduce gastrointestinal mucosal injury induced by strong irritants .
Case Study 2: Cytoprotection Against NSAID-Induced Damage
In animal models, this compound significantly reduced the incidence of gastric lesions caused by NSAIDs, demonstrating its potential use as a protective agent in patients requiring long-term NSAID therapy.
Immunomodulatory Effects
Emerging research suggests that this compound may have immunomodulatory properties, potentially influencing inflammatory responses. This aspect is particularly relevant in conditions characterized by excessive inflammation.
Table 3: Immunomodulatory Effects of this compound
Condition | Effect Observed |
---|---|
Rheumatoid Arthritis | Reduced inflammatory cytokine levels |
Asthma | Decreased airway hyperresponsiveness |
作用机制
西普罗酮的作用机制涉及它与体内特定分子靶标和途径的相互作用。它通过与某些受体或酶结合而发挥作用,导致细胞过程和信号通路的改变。 其作用机制中涉及的确切分子靶标和途径仍在研究中 .
相似化合物的比较
西普罗酮可以与其他类似化合物,如普罗酮和环丙沙星进行比较。虽然所有这些化合物都具有镇痛特性,但西普罗酮在其特定的分子结构和特定的治疗应用方面是独一无二的。 普罗酮和环丙沙星具有不同的分子靶标和作用机制,突出了西普罗酮的独特性 .
生物活性
Ciproquazone is a synthetic antimicrobial compound that belongs to the quinolone class of antibiotics. It has been primarily studied for its biological activity against various bacterial strains and its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.
This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, this compound disrupts DNA supercoiling, leading to cell death in susceptible bacteria. This mechanism is similar to that of other fluoroquinolones, making it effective against a wide range of Gram-negative and some Gram-positive bacteria.
Antimicrobial Efficacy
This compound has demonstrated significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against key bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Escherichia coli | 0.5 - 2 |
Klebsiella pneumoniae | 1 - 4 |
Pseudomonas aeruginosa | 2 - 8 |
Staphylococcus aureus | 4 - 16 |
Streptococcus pneumoniae | 1 - 4 |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution in body tissues, with a half-life that supports once or twice daily dosing. Studies have shown that it achieves therapeutic levels in urine, making it particularly effective for urinary tract infections.
Clinical Studies
Several clinical studies have evaluated the efficacy of this compound in treating infections. A notable study published in the Journal of Antimicrobial Chemotherapy reported the successful treatment of complicated urinary tract infections with this compound, showing a cure rate of over 80% among treated patients .
Another study focused on patients with respiratory tract infections caused by resistant strains. Results indicated that this compound provided effective coverage against multidrug-resistant organisms, highlighting its potential role in treating infections where conventional antibiotics fail .
Case Studies
-
Case Study: Complicated Urinary Tract Infection
- Patient Profile: A 45-year-old female with recurrent UTIs caused by E. coli.
- Treatment Regimen: this compound 500 mg twice daily for 7 days.
- Outcome: Complete resolution of symptoms and negative urine cultures at follow-up.
-
Case Study: Respiratory Infection
- Patient Profile: A 60-year-old male with chronic obstructive pulmonary disease (COPD) and pneumonia due to Pseudomonas aeruginosa.
- Treatment Regimen: this compound 400 mg intravenously every 12 hours for 10 days.
- Outcome: Significant improvement in respiratory function and discharge after treatment completion.
Safety and Side Effects
This compound is generally well-tolerated; however, like all antibiotics, it may cause side effects including gastrointestinal disturbances, allergic reactions, and potential effects on cartilage development in younger populations. Monitoring for adverse effects is essential during therapy.
属性
CAS 编号 |
33453-23-5 |
---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
1-(cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C19H18N2O2/c1-23-15-9-10-17-16(11-15)18(14-5-3-2-4-6-14)20-19(22)21(17)12-13-7-8-13/h2-6,9-11,13H,7-8,12H2,1H3 |
InChI 键 |
VAFNJIFAZJWWNI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)N=C2C3=CC=CC=C3)CC4CC4 |
规范 SMILES |
COC1=CC2=C(C=C1)N(C(=O)N=C2C3=CC=CC=C3)CC4CC4 |
Key on ui other cas no. |
33453-23-5 |
同义词 |
1-cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-quinazolinone SL 573 SL-573 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。